REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH:11][C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[c:5]2[c:6]([cH:10]1)[CH2:7][CH2:8][O:9]2.[C:19]([O:20][CH2:21][CH3:22])(=[O:23])[CH3:24].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[ClH:25]>>[Br:1][c:2]1[cH:3][c:4]([NH2:11])[c:5]2[c:6]([cH:10]1)[CH2:7][CH2:8][O:9]2.[ClH:25]
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Name
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CC(C)(C)OC(=O)Nc1cc(Br)cc2c1OCC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1cc(Br)cc2c1OCC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
|
Name
|
|
Type
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product
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Smiles
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Nc1cc(Br)cc2c1OCC2
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Name
|
|
Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |